N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide
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Overview
Description
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide is a complex organic compound that features a combination of imidazole, naphthamide, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 1,2-dicarbonyl compound and an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol.
Naphthamide Formation: The final step involves the coupling of the thioether-imidazole intermediate with 2-naphthoyl chloride under basic conditions to form the desired naphthamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can coordinate with metal ions, while the fluorophenyl group can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide
- N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide
- N-(2-((5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide
Uniqueness
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity in biological systems. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-19-9-7-16(8-10-19)20-14-25-22(26-20)28-12-11-24-21(27)18-6-5-15-3-1-2-4-17(15)13-18/h1-10,13-14H,11-12H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAGITBWHTVOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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